molecular formula C17H20ClF2N5OS B2664302 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215628-92-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2664302
CAS No.: 1215628-92-4
M. Wt: 415.89
InChI Key: FRXXOZKMEGMANU-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. The benzothiazole moiety is linked via an amide bond to a 1,3-dimethylpyrazole ring, while a dimethylaminoethyl group is attached to the nitrogen of the benzothiazole. The hydrochloride salt form further increases aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5OS.ClH/c1-10-7-13(23(4)21-10)16(25)24(6-5-22(2)3)17-20-15-12(19)8-11(18)9-14(15)26-17;/h7-9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXXOZKMEGMANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole rings are coupled using appropriate coupling agents like EDCI or DCC.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions could target the benzothiazole or pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Activity

Research has shown that pyrazole derivatives exhibit notable antibacterial properties. Compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride have been synthesized and tested against various bacterial strains. For instance:

  • Gram-positive and Gram-negative Bacteria : Studies indicate that specific pyrazole derivatives can effectively inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 0.0025 µg/mL depending on the structure of the compound .

Antifungal Activity

The antifungal potential of this compound class has also been explored extensively. Pyrazole derivatives have demonstrated efficacy against several pathogenic fungi:

  • Fungal Pathogens : Compounds have been reported to exhibit antifungal activity against strains such as Candida albicans and Aspergillus flavus. For example, certain derivatives showed EC50 values as low as 1.638 µg/mL against Fusarium species .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising:

  • Cell Line Studies : Compounds have been evaluated for their cytotoxic effects on various cancer cell lines (e.g., A549 and NCI-H1299). Some derivatives demonstrated IC50 values below 10 µM, indicating potent anti-proliferative activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of these compounds. The presence of specific functional groups significantly influences their biological activities:

Functional Group Effect on Activity
Dimethylamino groupEnhances solubility and activity against bacteria and fungi
Benzothiazole moietyContributes to antimicrobial properties
Fluorine substitutionsIncreases lipophilicity and potentially enhances cellular uptake

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study by Rahimizadeh et al., a series of pyrazole derivatives were synthesized and tested for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). One compound exhibited an MIC of 25.1 µM, showcasing significant antibacterial potential .

Case Study 2: Anticancer Screening

Xu et al. reported on the anticancer effects of a novel pyrazole derivative that activated hPKM2 with an AC50 value of 0.011 µM and displayed IC50 values of 5.94 µM against A549 cells . This highlights the therapeutic promise of pyrazoles in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

To contextualize the target compound’s properties, a comparative analysis with structurally related benzothiazole and pyrazole derivatives is provided below. Key parameters include substituent effects, physicochemical properties, and synthetic yields.

Structural Analogues from Pyrazole Carboxamide Series ()

Compounds 3a–3e (Table 1) share a pyrazole carboxamide backbone but differ in substituents on the benzothiazole and aryl rings.

Compound ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Benzothiazole-pyrazole carboxamide 4,6-difluoro; dimethylaminoethyl 453.9* Not reported Not reported Amide, dimethylamino, fluorine
3a Pyrazole carboxamide Phenyl; cyano 403.1 133–135 68 Amide, cyano, chloro
3b Pyrazole carboxamide 4-chlorophenyl; cyano 437.1 171–172 68 Amide, cyano, chloro
3d Pyrazole carboxamide 4-fluorophenyl; cyano 421.0 181–183 71 Amide, cyano, fluorine

Key Observations :

  • Fluorine vs. Chlorine : Compound 3d (4-fluorophenyl substituent) exhibits a higher melting point (181–183°C) compared to 3b (171–172°C, 4-chlorophenyl), suggesting fluorine’s stronger electronegativity enhances crystalline stability .
  • Yield Trends: Substitution with electron-withdrawing groups (e.g., cyano in 3a) yields ~68%, while fluorinated analogs (3d) achieve higher yields (71%), possibly due to reduced steric hindrance .
  • Target Compound: The dimethylaminoethyl group in the target compound likely improves solubility over 3a–3e, which lack ionizable side chains.
Benzothiazole-Furan Derivatives ()

Compounds 5, 6, 8, 9 feature benzothiazole cores linked to furan rings with nitro or chlorophenyl substituents (Table 2).

Compound ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Benzothiazole-pyrazole 4,6-difluoro 453.9* Not reported Amide, dimethylamino, fluorine
5 Benzothiazole-furan 4-nitrophenyl 452.9 Not reported Amidine, nitro
8 Benzothiazole-furan 4-chlorophenyl 441.3 Not reported Amidine, chloro

Key Observations :

  • Solubility: The target compound’s dimethylaminoethyl group provides a tertiary amine for salt formation, unlike the neutral furan-linked analogs, which may limit their solubility in physiological conditions .
Tricyclic and Heterocyclic Analogues (–4)

Compounds such as 1052538-09-6 and 851988-47-1 (Table 3) highlight structural diversity in benzothiazole derivatives.

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Benzothiazole-pyrazole 4,6-difluoro; dimethylaminoethyl 453.9* Amide, dimethylamino, fluorine
1052538-09-6 Tricyclic benzothiazole Dioxa-thia-azatricyclo 584.1 Amide, dioxane, thioether
851988-47-1 Benzothiazole-dihydrodioxine 4,6-difluoro; carbohydrazide 379.3 Hydrazide, dioxane

Key Observations :

  • Hydrogen Bonding : The carbohydrazide group in 851988-47-1 offers additional hydrogen-bonding sites, which the target compound lacks due to its amide and tertiary amine groups .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial, antifungal, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazole class and contains a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances its biological properties by increasing lipophilicity and altering the electronic characteristics of the molecule.

PropertyValue
Molecular Formula C12H15F2N3S
Molecular Weight 271.329 g/mol
CAS Number 1105188-28-0
IUPAC Name This compound

Antibacterial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydroorotase, disrupting DNA replication and cell wall synthesis .
  • Efficacy : In vitro tests have shown that similar pyrazole compounds demonstrate potency against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited MIC values ranging from 12.5 mg/mL to 25 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been documented:

  • Activity Spectrum : Compounds related to this class have shown activity against various fungal strains, including Candida species. Some derivatives demonstrated over 70% inhibition at concentrations of 100 µg/mL .

Case Studies

A series of case studies highlight the biological activity of related compounds:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized a range of pyrazole derivatives and tested them against common pathogens.
    • Results indicated that certain derivatives showed excellent antibacterial activity comparable to standard antibiotics .
  • Antitubercular Activity :
    • Benzothiazole-based compounds were evaluated for their antitubercular properties.
    • Moderate to good activity was observed against Mycobacterium tuberculosis in various in vitro assays .

Q & A

Q. What are the common synthetic routes for synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with pyrazole intermediates. For example, describes analogous syntheses using coupling reactions between benzothiazole precursors and pyrazole carboxamides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base. Key steps include nucleophilic substitution at the benzothiazole’s 2-position and alkylation of the dimethylaminoethyl group . highlights the use of K₂CO₃ and RCH₂Cl for alkylation, suggesting similar conditions may apply for introducing the dimethylaminoethyl moiety .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Essential techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S absorption) .
  • NMR (¹H/¹³C) : For resolving substituent positions (e.g., dimethyl groups on pyrazole, fluorine substituents on benzothiazole) .
  • Elemental Analysis : To validate empirical formula consistency (±0.3% deviation between calculated and observed values) .
  • Melting Point : To assess purity (sharp range expected for crystalline hydrochloride salts) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Solubility profiling should be performed in solvents like DMSO (common stock solution), water (for hydrochloride salts), and ethanol. Stability studies require HPLC or LC-MS to monitor degradation under varying pH, temperature, and light exposure. For example, emphasizes validating compound integrity after prolonged storage using spectroscopic cross-checks .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies involving modifications to the benzothiazole or pyrazole moieties?

  • Substituent Variation : Replace fluorine atoms on the benzothiazole with other halogens (Cl, Br) or electron-withdrawing groups to modulate electronic effects ( synthesized analogs with 4-fluorophenyl and 4-bromophenyl groups) .
  • Side-Chain Optimization : Modify the dimethylaminoethyl group to explore steric and basicity impacts (e.g., substituting with morpholine or piperazine derivatives) .
  • Data Correlation : Use docking studies (as in ) to link structural changes to binding affinity in target proteins .

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps ( achieved improved yields using CuI in Sonogashira-like reactions) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reaction efficiency .
  • Temperature Gradients : Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and byproduct formation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ against target kinases or proteases using fluorescence-based protocols (e.g., ATP-coupled assays for kinase activity).
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., cancer or microbial models) .
  • Cytotoxicity Screening : Employ MTT or resazurin assays to assess viability in primary and transformed cells .

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

  • Reanalysis : Repeat combustion analysis to rule out instrumentation errors.
  • Byproduct Identification : Use LC-MS to detect unreacted intermediates or degradation products ( observed deviations ≤0.3% for analogs, attributed to hygroscopicity) .
  • Alternative Validation : Cross-check purity via ¹H NMR integration of proton environments .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina can model interactions with active sites ( used docking to visualize binding poses of benzothiazole analogs) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions.
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with the carboxamide group) .

Q. What methodologies are recommended for developing HPLC/LC-MS analytical protocols for this compound?

  • Column Selection : Use C18 columns with 3.5-µm particle size for optimal resolution.
  • Mobile Phase : Test gradients of acetonitrile/water with 0.1% formic acid to enhance ionization in ESI-MS .
  • Detection Wavelength : Set UV detection at 254 nm (aromatic π-π* transitions) or 280 nm (benzothiazole absorption) .

Q. How can metabolic stability be assessed in preclinical studies?

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4, 2D6, etc.
  • Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours .

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